molecular formula C16H18N4OS B276490 3-butyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-butyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B276490
M. Wt: 314.4 g/mol
InChI Key: MVRRKQDWAOILKG-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research. It belongs to the class of thiadiazole compounds and has shown potential in various fields of research, including medicinal chemistry, pharmacology, and material science.

Mechanism of Action

The mechanism of action of 3-butyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting certain enzymes and receptors in the body, which are involved in various physiological processes. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of compounds that are involved in inflammation and pain.
Biochemical and Physiological Effects:
3-butyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have analgesic and anti-inflammatory effects in animal models. However, further studies are needed to fully understand its effects and potential clinical applications.

Advantages and Limitations for Lab Experiments

3-butyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. Another advantage is its potential for use in various fields of research, as discussed above. However, one limitation is the lack of information on its toxicity and safety profile, which needs to be further investigated before its clinical applications.

Future Directions

There are several future directions related to 3-butyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as an antitumor and antimicrobial agent, as well as its analgesic and anti-inflammatory effects. Another direction is to explore its potential use in material science, particularly in the development of organic electronics and optoelectronics. Additionally, further studies are needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of 3-butyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzaldehyde, thiosemicarbazide, and butyl bromide in the presence of a catalyst. The reaction takes place in a solvent, such as ethanol or methanol, and is carried out under reflux conditions. The product is obtained by purification through recrystallization or column chromatography.

Scientific Research Applications

3-butyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various fields of scientific research. In medicinal chemistry, it has been studied for its antitumor, antimicrobial, and antifungal properties. In pharmacology, it has been investigated for its analgesic and anti-inflammatory effects. In material science, it has been explored for its potential use in organic electronics and optoelectronics.

properties

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

3-butyl-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18N4OS/c1-3-4-5-14-17-18-16-20(14)19-15(22-16)11-8-12-6-9-13(21-2)10-7-12/h6-11H,3-5H2,1-2H3/b11-8+

InChI Key

MVRRKQDWAOILKG-DHZHZOJOSA-N

Isomeric SMILES

CCCCC1=NN=C2N1N=C(S2)/C=C/C3=CC=C(C=C3)OC

SMILES

CCCCC1=NN=C2N1N=C(S2)C=CC3=CC=C(C=C3)OC

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

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